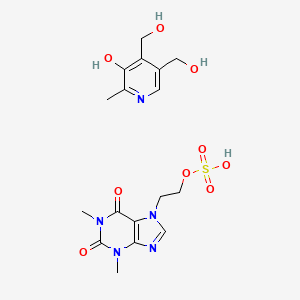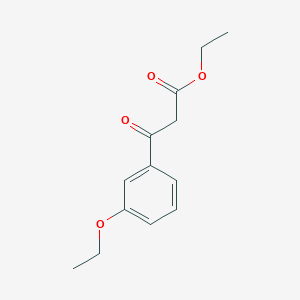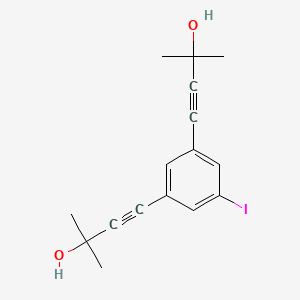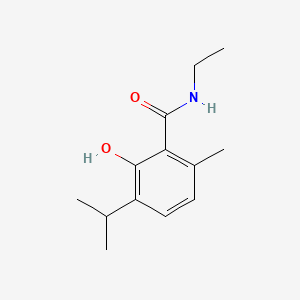![molecular formula C14H13N5O3S B14173666 2-[(1-Benzyl-4,7-dioxo-4,5,6,7-tetrahydro-1h-imidazo[4,5-d]pyridazin-2-yl)sulfanyl]acetamide CAS No. 3434-21-7](/img/structure/B14173666.png)
2-[(1-Benzyl-4,7-dioxo-4,5,6,7-tetrahydro-1h-imidazo[4,5-d]pyridazin-2-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-Benzyl-4,7-dioxo-4,5,6,7-tetrahydro-1h-imidazo[4,5-d]pyridazin-2-yl)sulfanyl]acetamide is a complex organic compound featuring a unique imidazo[4,5-d]pyridazin-2-yl core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Benzyl-4,7-dioxo-4,5,6,7-tetrahydro-1h-imidazo[4,5-d]pyridazin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production .
Chemical Reactions Analysis
Types of Reactions
2-[(1-Benzyl-4,7-dioxo-4,5,6,7-tetrahydro-1h-imidazo[4,5-d]pyridazin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile employed .
Scientific Research Applications
2-[(1-Benzyl-4,7-dioxo-4,5,6,7-tetrahydro-1h-imidazo[4,5-d]pyridazin-2-yl)sulfanyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic applications, particularly in the treatment of diseases where its unique structure can interact with specific biological targets.
Industry: The compound can be used in the development of new materials with specialized properties .
Mechanism of Action
The mechanism of action of 2-[(1-Benzyl-4,7-dioxo-4,5,6,7-tetrahydro-1h-imidazo[4,5-d]pyridazin-2-yl)sulfanyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. This interaction can lead to various effects, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b][1,3]thiazines: These compounds share a similar core structure and have been studied for their biological activity.
Tetrahydro[1,2,3]triazolo[1,5-a]pyrazines: These compounds also feature a fused heterocyclic system and have applications in medicinal chemistry.
Uniqueness
What sets 2-[(1-Benzyl-4,7-dioxo-4,5,6,7-tetrahydro-1h-imidazo[4,5-d]pyridazin-2-yl)sulfanyl]acetamide apart is its specific combination of functional groups and the resulting chemical properties.
Properties
CAS No. |
3434-21-7 |
|---|---|
Molecular Formula |
C14H13N5O3S |
Molecular Weight |
331.35 g/mol |
IUPAC Name |
2-[(3-benzyl-4,7-dioxo-5,6-dihydroimidazo[4,5-d]pyridazin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C14H13N5O3S/c15-9(20)7-23-14-16-10-11(13(22)18-17-12(10)21)19(14)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,15,20)(H,17,21)(H,18,22) |
InChI Key |
BTDCYYVSUMIVAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=O)NNC3=O)N=C2SCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2,2-Bis(4-methylphenyl)ethenyl]-1-methyl-3-phenyl-1H-indene](/img/structure/B14173592.png)
![N-[5-(2-Methylpropyl)-1,3,4-thiadiazol-2-yl]-4-(4-{2-[(naphthalen-1-yl)oxy]ethyl}piperazin-1-yl)-4-oxobutanamide](/img/structure/B14173595.png)




![Methanone, [(1,2-dimethyl-1,2-ethanediyl)di-3,1-phenylene]bis[phenyl-](/img/structure/B14173613.png)



![[3-(Methoxymethyl)-2,6-dihydro-1,3,5-oxadiazin-4-yl]cyanamide](/img/structure/B14173639.png)
![5-[(4-Nitrophenyl)ethynyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14173641.png)


